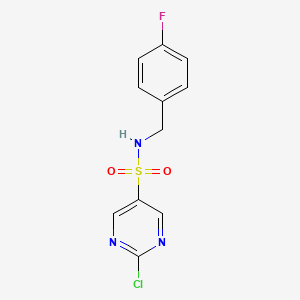

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide

説明

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is a chemical compound with the molecular formula C11H9ClFN3O2S and a molecular weight of 301.72 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chloro group at the 2-position, a fluorobenzyl group at the N-position, and a sulfonamide group at the 5-position . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

特性

分子式 |

C11H9ClFN3O2S |

|---|---|

分子量 |

301.73 g/mol |

IUPAC名 |

2-chloro-N-[(4-fluorophenyl)methyl]pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C11H9ClFN3O2S/c12-11-14-6-10(7-15-11)19(17,18)16-5-8-1-3-9(13)4-2-8/h1-4,6-7,16H,5H2 |

InChIキー |

RVXSVJJUBIJVPY-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CN=C(N=C2)Cl)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide typically involves the reaction of 2-chloropyrimidine-5-sulfonyl chloride with 4-fluorobenzylamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards .

化学反応の分析

Types of Reactions

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position of the pyrimidine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents, such as sodium borohydride, are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

Oxidation and Reduction: Sulfoxides, sulfones, and reduced sulfonamide derivatives.

Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.

科学的研究の応用

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells . For example, it may inhibit enzymes involved in nucleic acid synthesis or protein function, thereby exerting its antimicrobial or antiparasitic effects .

類似化合物との比較

Similar Compounds

- 2-Chloro-4-(4-fluorobenzyl)pyrimidine

- 2-Chloro-N-(4-methylbenzyl)pyrimidine-5-sulfonamide

- 2-Chloro-N-(4-chlorobenzyl)pyrimidine-5-sulfonamide

Uniqueness

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is unique due to the presence of both a fluorobenzyl group and a sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group contributes to its potential biological activities .

生物活性

2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 284.72 g/mol. The presence of the sulfonamide group is significant as it is known for its antibacterial properties, while the fluorobenzyl substituent enhances lipophilicity, potentially improving membrane permeability.

The biological activity of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, leading to various biological effects such as:

- Antibacterial Activity : The sulfonamide moiety contributes to its ability to inhibit bacterial growth by interfering with folate synthesis.

- Anticancer Activity : Studies suggest that compounds with similar structures may induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide can be influenced by modifications in its structure. A comparative analysis with similar compounds reveals the following insights:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide | Contains a fluorobenzyl group | Enhanced antibacterial and anticancer activity |

| 2-Chloro-N-methylpyrimidine-5-sulfonamide | Methyl instead of fluorobenzyl | Lower biological activity |

| 2-Amino-5-chloro-N-methylpyridine-3-sulfonamide | Amino group instead of methyl | Different activity profile |

These variations illustrate how substituents can significantly impact the compound's biological properties.

Case Studies and Research Findings

- Antibacterial Studies : In vitro assays demonstrated that 2-Chloro-N-(4-fluorobenzyl)pyrimidine-5-sulfonamide exhibits significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range, indicating strong potency.

- Anticancer Activity : In cell line studies, this compound showed cytotoxic effects against several cancer types, including breast cancer (MCF-7) and leukemia (U-937). The IC50 values ranged from 0.65 μM to 2.41 μM, demonstrating its potential as an anticancer agent. Flow cytometry analysis indicated that it induces apoptosis through caspase activation.

- Enzyme Inhibition : Interaction studies revealed that the compound effectively inhibits certain enzymes involved in cancer metabolism. For instance, it was shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria, which supports its antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。